N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolidinone ring, a dimethylphenyl group, and a dimethoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of chalcones followed by acetylation. For instance, a solvent-free one-pot cyclization and acetylation of chalcones can be employed using substituted chalcones, hydrazine hydrate, and acetic anhydride in the presence of a catalytic amount of fly-ash: PTS catalyst . This method yields the desired compound with high efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and reduce the production time. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group in the pyrrolidinone ring to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the phenyl or benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols, and substitution can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and pyrrolidinone-containing molecules. Examples include:
- N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-benzenesulfonamide
- N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,4-dimethoxybenzenesulfonamide
Uniqueness
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of both dimethylphenyl and dimethoxybenzenesulfonamide groups enhances its versatility in various chemical reactions and research applications.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-5-6-16(9-14(13)2)22-12-15(10-20(22)23)21-28(24,25)19-11-17(26-3)7-8-18(19)27-4/h5-9,11,15,21H,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDJNEYDXJPAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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